

2-Methyl-1,3-benzoxazol-4-amine CAS number 342897-54-5

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Compound of Interest

Compound Name: 2-Methyl-1,3-benzoxazol-4-amine

Cat. No.: B1278422

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An in-depth technical guide on **2-Methyl-1,3-benzoxazol-4-amine** (CAS Number: 342897-54-5) for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks detailed experimental data for **2-Methyl-1,3-benzoxazol-4-amine**. This guide summarizes the available information and provides general methodologies and potential activities based on the broader class of benzoxazole derivatives to serve as a foundational resource.

Core Compound Information

2-Methyl-1,3-benzoxazol-4-amine is a heterocyclic organic compound. The benzoxazole core is a known pharmacophore, suggesting potential biological activity.

Table 1: Physicochemical Properties

Property	Value
CAS Number	342897-54-5
Molecular Formula	C ₈ H ₈ N ₂ O[1][2][3]
Molecular Weight	148.17 g/mol [1][2][3]
IUPAC Name	2-methyl-1,3-benzoxazol-4-amine[4]

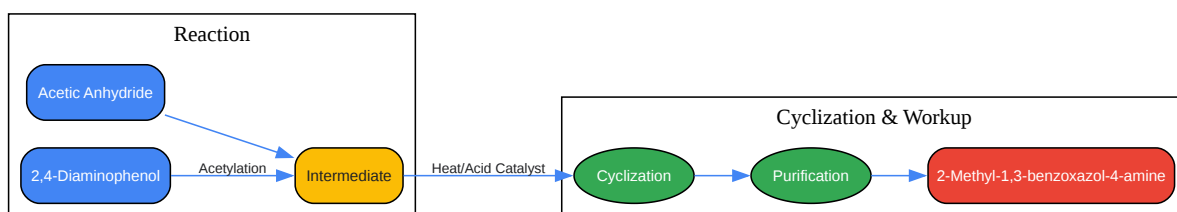
| Synonyms | 4-Amino-2-methylbenzoxazole, 2-Methyl-benzo[d]oxazol-4-amine[5] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-1,3-benzoxazol-4-amine** is not available in the reviewed literature, a general synthesis can be postulated based on established methods for analogous benzoxazole derivatives.

General Synthetic Pathway

The synthesis of 2-substituted benzoxazoles typically involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. For **2-Methyl-1,3-benzoxazol-4-amine**, a plausible route involves the reaction of 2,4-diaminophenol with an acetylating agent, followed by cyclization.



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Caption: A potential synthetic workflow for **2-Methyl-1,3-benzoxazol-4-amine**.

Postulated Experimental Protocol

Materials:

- 2,4-Diaminophenol
- Acetic anhydride or acetyl chloride
- Acid catalyst (e.g., polyphosphoric acid or a Lewis acid)
- Anhydrous solvent (e.g., toluene, xylene)

- Base for neutralization (e.g., sodium bicarbonate)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- To a solution of 2,4-diaminophenol in an anhydrous solvent, add the acid catalyst.
- Slowly add acetic anhydride or acetyl chloride to the mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and neutralize with an aqueous solution of a suitable base.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Characterization

While specific spectral data for **2-Methyl-1,3-benzoxazol-4-amine** is not available, the following are expected characteristic signals based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	Signals for aromatic protons, a singlet for the methyl group protons, and a broad singlet for the amine protons. The aromatic protons would likely appear as multiplets in the range of δ 6.5-7.5 ppm. The methyl protons would be a singlet around δ 2.5 ppm. The amine protons' shift would be solvent-dependent.
^{13}C NMR	Resonances for aromatic carbons, the methyl carbon, and carbons of the oxazole ring.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm^{-1}), C=N stretching of the oxazole ring (around 1650 cm^{-1}), and C-O stretching.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound ($m/z = 148.17$). |

Biological Activity and Potential Applications

Specific biological activity data for **2-Methyl-1,3-benzoxazol-4-amine** is not documented in the searched literature. However, the benzoxazole scaffold is present in many biologically active compounds, suggesting potential areas for investigation.

General Activities of Benzoxazole Derivatives

- **Antimicrobial Activity:** Benzoxazole derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.[\[1\]](#)[\[6\]](#)
- **Antitumor Activity:** Several studies have reported the potential of benzoxazole-containing compounds as anticancer agents.
- **Enzyme Inhibition:** This class of compounds has been explored for the inhibition of various enzymes, which could be relevant in different disease contexts.

The specific biological profile of **2-Methyl-1,3-benzoxazol-4-amine** would need to be determined through experimental screening.

Safety and Handling

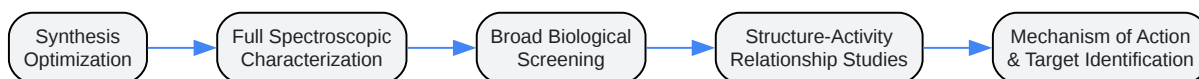
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Methyl-1,3-benzoxazol-4-amine** is associated with the following hazards:

- Harmful if swallowed[5]
- Causes skin irritation[5]
- Causes serious eye irritation[5]
- May cause respiratory irritation[5]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Future Research Directions

The lack of detailed public data on **2-Methyl-1,3-benzoxazol-4-amine** presents an opportunity for novel research.



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Caption: Proposed research workflow for **2-Methyl-1,3-benzoxazol-4-amine**.

Key areas for future investigation include:

- Development and optimization of a reliable synthetic protocol.
- Full analytical characterization using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction.

- Comprehensive biological screening to identify potential therapeutic applications.
- Structure-Activity Relationship (SAR) studies by synthesizing and testing related derivatives to understand the key structural features for any observed activity.
- Mechanism of action studies for any confirmed biological activities to identify molecular targets and signaling pathways.

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